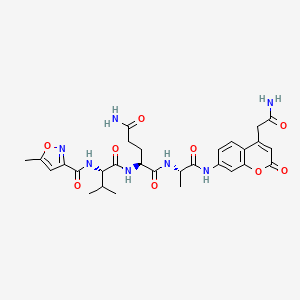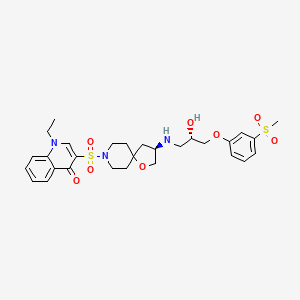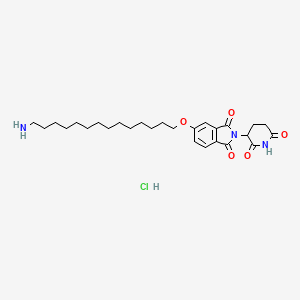
Thalidomide-5-O-C14-NH2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5-O-C14-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness, which was later found to cause severe birth defects. Thalidomide-5-O-C14-NH2 (hydrochloride) is a cereblon ligand used in the recruitment of CRBN protein. This compound can be connected to a ligand for protein by a linker to form PROTACs (Proteolysis Targeting Chimeras) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-O-C14-NH2 (hydrochloride) involves the modification of the thalidomide structure to introduce a long alkyl chain with an amine group at the terminal end. This is typically achieved through a series of organic reactions including alkylation, amidation, and hydrochloride salt formation .
Industrial Production Methods: Industrial production of Thalidomide-5-O-C14-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often purified using techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: Thalidomide-5-O-C14-NH2 (hydrochloride) can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amine group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives
科学的研究の応用
Thalidomide-5-O-C14-NH2 (hydrochloride) is primarily used in the field of chemical biology and medicinal chemistry. Its ability to recruit CRBN protein makes it a valuable tool in the development of PROTACs, which are used to target and degrade specific proteins within cells. This has significant implications for cancer therapy, as it allows for the selective degradation of oncogenic proteins .
作用機序
The compound exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is leveraged in the design of PROTACs to selectively degrade disease-causing proteins .
類似化合物との比較
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another derivative with potent anti-cancer properties
Uniqueness: Thalidomide-5-O-C14-NH2 (hydrochloride) is unique due to its long alkyl chain and terminal amine group, which allows it to be used in the formation of PROTACs. This structural modification enhances its ability to recruit CRBN protein and facilitates the targeted degradation of specific proteins .
特性
分子式 |
C27H40ClN3O5 |
|---|---|
分子量 |
522.1 g/mol |
IUPAC名 |
5-(14-aminotetradecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C27H39N3O5.ClH/c28-17-11-9-7-5-3-1-2-4-6-8-10-12-18-35-20-13-14-21-22(19-20)27(34)30(26(21)33)23-15-16-24(31)29-25(23)32;/h13-14,19,23H,1-12,15-18,28H2,(H,29,31,32);1H |
InChIキー |
RIEYOYMQRJMSEQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


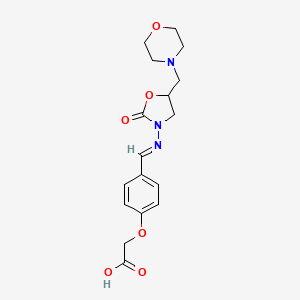
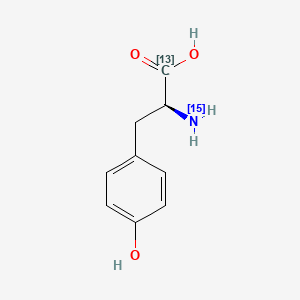
![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)

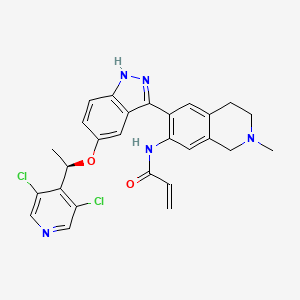
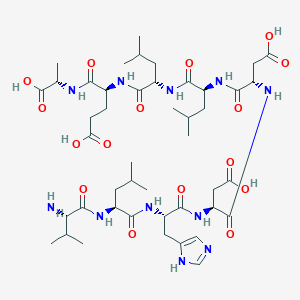
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)

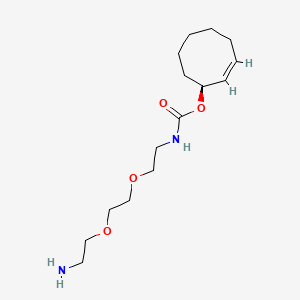
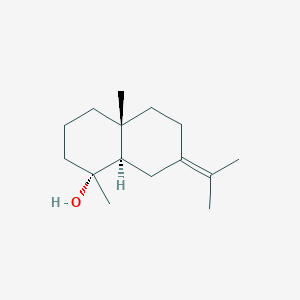
![1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one](/img/structure/B12388273.png)
